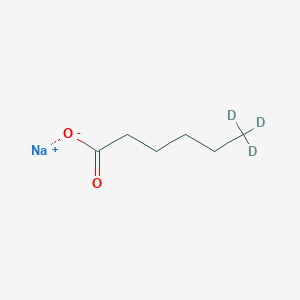
Sodium Hexanoate-6,6,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Hexanoate-6,6,6-d3 is a deuterium-labeled compound with the molecular formula C6H8D3NaO2 and a molecular weight of 141.16. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a sodium salt of hexanoic acid, where three hydrogen atoms are replaced by deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves the deuteration of hexanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of deuterium oxide (D2O) as a solvent and a deuterium source. The process can be summarized as follows:
Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.
Neutralization: The deuterated hexanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium Hexanoate-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it back to hexanoic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Substitution: Metal hexanoates.
Scientific Research Applications
Sodium Hexanoate-6,6,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders.
Industry: Used in environmental studies to detect pollutants and in quality control of industrial processes.
Mechanism of Action
The mechanism of action of Sodium Hexanoate-6,6,6-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium Hexanoate: The non-deuterated form of the compound.
Sodium Butanoate-4,4,4-d3: Another deuterium-labeled fatty acid salt.
Sodium Octanoate-8,8,8-d3: A longer-chain deuterium-labeled fatty acid salt.
Uniqueness
Sodium Hexanoate-6,6,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of three deuterium atoms enhances the sensitivity and resolution of analytical techniques, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C6H11NaO2 |
|---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
sodium;6,6,6-trideuteriohexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3; |
InChI Key |
UDWXLZLRRVQONG-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
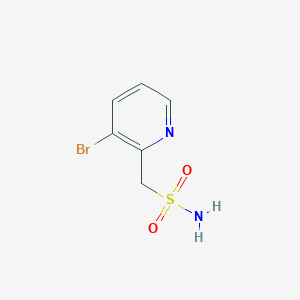
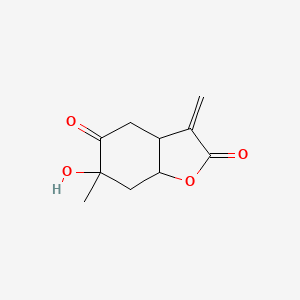
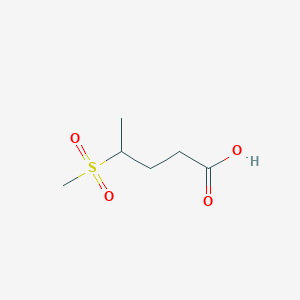
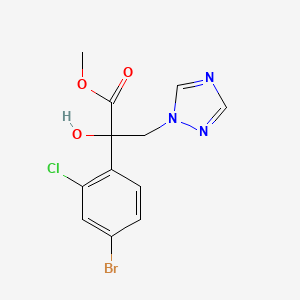
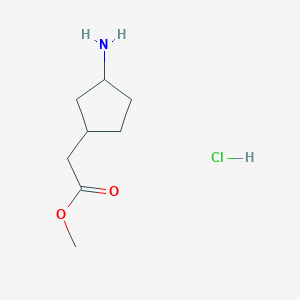
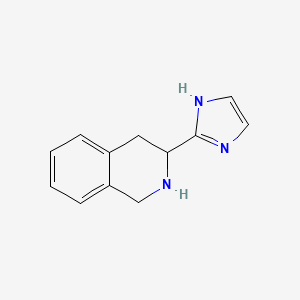
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)
